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Abstract
FT113 is a potent and selective inhibitor of Fatty Acid Synthase (FASN), a key enzyme in the

de novo lipogenesis pathway. By targeting the ketoacyl reductase (KR) domain of FASN,

FT113 effectively halts the synthesis of palmitate, a crucial fatty acid for various cellular

processes. This inhibition leads to a cascade of downstream effects, including the suppression

of cancer cell proliferation and the impairment of viral replication, highlighting its therapeutic

potential in oncology and infectious diseases. This technical guide provides a comprehensive

overview of the mechanism of action of FT113, detailing its biochemical and cellular activities,

relevant experimental protocols, and the signaling pathways it modulates.

Introduction to FT113 and its Target: Fatty Acid
Synthase (FASN)
Fatty Acid Synthase (FASN) is a large, multi-domain enzyme responsible for the synthesis of

long-chain fatty acids, primarily palmitate, from acetyl-CoA and malonyl-CoA. In normal, healthy

tissues, the expression and activity of FASN are generally low, as dietary lipids are the primary

source of fatty acids. However, in various pathological conditions, including numerous cancers

and viral infections, FASN is significantly upregulated. This metabolic reprogramming provides

rapidly proliferating cells with the necessary building blocks for membrane synthesis, energy
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storage, and the generation of signaling molecules. The dependence of these diseases on de

novo lipogenesis makes FASN an attractive therapeutic target.

FT113 emerged from a high-throughput screening campaign that identified a series of

substituted piperazines with potent FASN inhibitory activity. Subsequent optimization led to the

development of FT113, a compound with robust biochemical and cellular efficacy, as well as

excellent in vivo activity.

Mechanism of Action of FT113
The primary mechanism of action of FT113 is the direct inhibition of the enzymatic activity of

FASN.

Biochemical Inhibition of FASN
FT113 is a potent inhibitor of human FASN, with a reported half-maximal inhibitory

concentration (IC50) in the nanomolar range. It exerts its inhibitory effect by binding to the

ketoacyl reductase (KR) domain of the FASN enzyme. This interaction prevents the reduction

of the growing fatty acid chain, a critical step in the overall synthesis of palmitate.

Cellular Effects of FASN Inhibition by FT113
In a cellular context, the inhibition of FASN by FT113 leads to several key outcomes:

Depletion of Palmitate and Downstream Lipids: By blocking palmitate synthesis, FT113
reduces the cellular pool of this essential fatty acid. This, in turn, limits the availability of lipids

required for the formation of cell membranes, lipid signaling molecules, and for post-

translational modification of proteins (palmitoylation).

Accumulation of Malonyl-CoA: Inhibition of FASN leads to the accumulation of its substrate,

malonyl-CoA. Elevated levels of malonyl-CoA can have cytotoxic effects and can also inhibit

carnitine palmitoyltransferase 1 (CPT1), an enzyme crucial for fatty acid oxidation.

Induction of Cell Cycle Arrest and Apoptosis: The disruption of lipid metabolism and the

accumulation of toxic intermediates ultimately trigger cellular stress responses, leading to

cell cycle arrest and programmed cell death (apoptosis) in cancer cells.
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Inhibition of Viral Replication: Several viruses, including SARS-CoV-2, rely on host cell lipid

metabolism for their replication. FASN-derived lipids are essential for the formation of viral

replication organelles and for the assembly and budding of new virions. By inhibiting FASN,

FT113 effectively disrupts these processes, leading to a potent antiviral effect.[1]

Quantitative Data on FT113 Activity
The following tables summarize the key quantitative data reported for FT113.

Parameter Value (nM) Target/Cell Line Reference

IC50 213
Recombinant Human

FASN Enzyme

IC50 90
FASN Activity in

BT474 Cells

IC50 47

PC3 (Prostate

Cancer) Cell

Proliferation

IC50 26

MV-411 (Acute

Myeloid Leukemia)

Cell Proliferation

EC50 17

SARS-CoV-2

Replication

(HEK293T-hACE2

cells)

Table 1: In Vitro Activity of FT113
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Animal Model
Dosing
Regimen

Endpoint Result Reference

MV-411

Xenograft

(Mouse)

25 mg/kg, oral,

twice daily

Tumor Growth

Inhibition
32%

MV-411

Xenograft

(Mouse)

50 mg/kg, oral,

twice daily

Tumor Growth

Inhibition
50%

MV-411

Xenograft

(Mouse)

25 and 50 mg/kg,

oral, twice daily

Intratumoral

Malonyl-CoA

Levels

Increased

Table 2: In Vivo Efficacy of FT113

Signaling Pathways Modulated by FT113
The inhibition of FASN by FT113 has been shown to impact key signaling pathways that are

often dysregulated in cancer.
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FT113 inhibits FASN, impacting key signaling pathways.
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Inhibition of FASN by FT113 has been shown to decrease the activation of pro-survival

signaling pathways such as the PI3K/Akt and MAPK/ERK pathways.[2][3] FASN expression

and activity are often downstream of these pathways, and its inhibition can disrupt a critical

feedback loop that sustains oncogenic signaling. The depletion of lipids and the induction of

cellular stress upon FASN inhibition contribute to the downregulation of Akt and ERK

phosphorylation.

Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of FT113.

FASN Enzymatic Assay
This assay measures the ability of a compound to inhibit the activity of purified recombinant

human FASN.

Principle: The FASN enzymatic reaction consumes NADPH, which can be monitored by the

decrease in absorbance at 340 nm.

Materials:

Purified recombinant human FASN

NADPH

Acetyl-CoA

Malonyl-CoA

Assay buffer (e.g., 100 mM potassium phosphate, pH 7.0, 1 mM DTT)

96-well UV-transparent microplate

Spectrophotometer

Procedure:
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Prepare a reaction mixture containing assay buffer, FASN enzyme, and NADPH in the

wells of a 96-well plate.

Add FT113 or vehicle control at various concentrations to the wells and incubate for a pre-

determined time (e.g., 15 minutes) at room temperature.

Initiate the enzymatic reaction by adding a mixture of acetyl-CoA and malonyl-CoA.

Immediately measure the decrease in absorbance at 340 nm over time using a

spectrophotometer in kinetic mode.

Calculate the rate of NADPH consumption for each concentration of FT113.

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of

the inhibitor concentration and fitting the data to a dose-response curve.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 12 Tech Support

https://www.benchchem.com/product/b15573709?utm_src=pdf-body
https://www.benchchem.com/product/b15573709?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15573709?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start

Prepare Reaction Mixture
(Buffer, FASN, NADPH)

Add FT113 or Vehicle

Incubate

Initiate Reaction
(Add Acetyl-CoA & Malonyl-CoA)

Measure A340nm (Kinetic)

Calculate Rate of
NADPH Consumption

Determine IC50

End

Click to download full resolution via product page

Workflow for the FASN enzymatic assay.
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Cell Proliferation Assay
This assay determines the effect of FT113 on the proliferation of cancer cell lines.

Principle: Tetrazolium salts (e.g., MTT, MTS) are reduced by metabolically active cells to a

colored formazan product. The amount of formazan is proportional to the number of viable

cells.

Materials:

Cancer cell lines (e.g., PC3, MV-411)

Cell culture medium and supplements

FT113

Tetrazolium salt solution (e.g., MTT or MTS)

Solubilization solution (for MTT assay)

96-well cell culture plates

Microplate reader

Procedure:

Seed cells in a 96-well plate at a predetermined density and allow them to adhere

overnight.

Treat the cells with a serial dilution of FT113 or vehicle control and incubate for a specified

period (e.g., 72 hours).

Add the tetrazolium salt solution to each well and incubate for 2-4 hours, allowing for the

formation of formazan crystals.

If using MTT, add a solubilization solution to dissolve the formazan crystals.

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a

microplate reader.
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Calculate the percentage of cell proliferation inhibition for each concentration of FT113
relative to the vehicle control.

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of

the inhibitor concentration.

In Vivo Xenograft Model
This study evaluates the anti-tumor efficacy of FT113 in a mouse model.

Principle: Human cancer cells are implanted into immunocompromised mice to form tumors.

The effect of a therapeutic agent on tumor growth is then assessed.

Materials:

Immunocompromised mice (e.g., NOD/SCID)

MV-411 human acute myeloid leukemia cells

Matrigel (optional, to enhance tumor formation)

FT113 formulation for oral administration

Calipers for tumor measurement

Procedure:

Subcutaneously inject a suspension of MV-411 cells (typically 5-10 x 10^6 cells) into the

flank of each mouse.[4]

Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-200

mm³), randomize the mice into treatment and control groups.

Administer FT113 orally at the desired doses (e.g., 25 and 50 mg/kg, twice daily) to the

treatment groups. The control group receives the vehicle.

Measure tumor volume using calipers at regular intervals (e.g., twice weekly). Tumor

volume can be calculated using the formula: (Length x Width²) / 2.
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Monitor the body weight of the mice as an indicator of toxicity.

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,

measurement of intratumoral malonyl-CoA levels).

Compare the tumor growth in the treated groups to the control group to determine the

percentage of tumor growth inhibition.

Conclusion
FT113 is a promising therapeutic agent that exerts its biological effects through the potent and

selective inhibition of Fatty Acid Synthase. Its mechanism of action, which involves the

disruption of lipid metabolism and the modulation of key oncogenic signaling pathways,

provides a strong rationale for its development in the treatment of cancer and viral diseases.

The comprehensive data and experimental protocols outlined in this guide serve as a valuable

resource for researchers and drug development professionals working to further elucidate the

therapeutic potential of FT113 and other FASN inhibitors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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